Ethyl 3-Iodobenzoate-13C6
Description
Ethyl 3-Iodobenzoate-13C6: is a halogenated aromatic ester with the molecular formula C313C6H9IO2 and a molecular weight of 282.03 g/mol . This compound is isotopically labeled with carbon-13, making it useful in various scientific research applications, particularly in the fields of chemistry and biochemistry .
Properties
CAS No. |
1329494-84-9 |
|---|---|
Molecular Formula |
C9H9IO2 |
Molecular Weight |
282.028 |
IUPAC Name |
ethyl 3-iodobenzoate |
InChI |
InChI=1S/C9H9IO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3/i3+1,4+1,5+1,6+1,7+1,8+1 |
InChI Key |
POGCXCWRMMXDAQ-LSYAIDEBSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)I |
Synonyms |
3-Iodobenzoic Acid-13C6 Ethyl Ester; 3-(Ethoxycarbonyl)iodobenzene-13C6; 3-(Ethoxycarbonyl)phenyl-13C6 Iodide; 3-Iodobenzoic Acid-13C6 Ethyl Ester; Ethyl 3-Iodobenzoate-13C6; Ethyl m-Iodobenzoate-13C6; |
Origin of Product |
United States |
Preparation Methods
Esterification of 3-Iodobenzoic Acid-13C6
The second step involves esterifying 3-Iodobenzoic acid-13C6 with ethanol to form the final product. Acid-catalyzed esterification, using sulfuric acid or p-toluenesulfonic acid (PTSA), is the standard method. The reaction mechanism follows nucleophilic acyl substitution, where the hydroxyl group of ethanol attacks the carbonyl carbon of the acid, facilitated by protonation of the carbonyl oxygen:
Key parameters influencing yield include:
-
Molar ratio of reactants : A 1:3 molar ratio of acid to ethanol maximizes conversion.
-
Temperature : Reflux conditions (78–80°C) drive the equilibrium toward ester formation.
-
Catalyst concentration : 5–10% sulfuric acid by volume achieves optimal protonation without side reactions.
Post-reaction purification via vacuum distillation or column chromatography typically yields 80–85% pure product.
Isotopic Labeling Strategies
Incorporation of Carbon-13
The carbon-13 label in this compound is introduced at the benzoic acid stage. Commercially available 13C6-benzoic acid serves as the primary precursor, ensuring uniform isotopic distribution across the aromatic ring. Alternative approaches, such as biosynthetic labeling or chemical exchange, are less common due to cost and complexity.
A notable advancement involves the use of 13C-enriched methanol in esterification, though this method labels the ethoxy group rather than the aromatic ring. For applications requiring ring-specific labeling, such as NMR studies, the former strategy remains predominant.
Challenges in Isotopic Purity
Maintaining isotopic purity during synthesis requires stringent control over reaction conditions. Side reactions, such as decarboxylation or isotopic exchange, can dilute the 13C content. Studies recommend inert atmospheres (e.g., argon or nitrogen) and anhydrous solvents to minimize these effects. Analytical techniques like high-resolution mass spectrometry (HRMS) and isotope-ratio NMR confirm isotopic integrity post-synthesis.
Optimization of Reaction Conditions
Catalytic Systems
Recent work explores transition metal catalysts to enhance iodination efficiency. Palladium(II) acetate and copper(I) oxide have shown promise in mediating aryl-iodine bond formation under milder conditions. For example, a palladium-catalyzed coupling reaction between benzoic acid-13C6 and iodobenzene reduced reaction temperatures to 40–50°C while maintaining yields above 70%.
Solvent Effects
Polar aprotic solvents, such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP), improve iodination kinetics by stabilizing transition states. In contrast, esterification benefits from protic solvents like ethanol, which participate in the reaction equilibrium.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR is indispensable for verifying isotopic labeling and structural integrity. The 13C-enriched aromatic carbons exhibit distinct splitting patterns, with coupling constants (¹J₍¹³C⁻¹³C₎) confirming uniform labeling.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 254 nm) resolves this compound from unreacted starting materials and byproducts. Typical retention times range from 8.5 to 9.2 minutes under gradient elution.
Industrial and Research Applications
Chemical Reactions Analysis
Ethyl 3-Iodobenzoate-13C6 undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl 3-aminobenzoate using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to form ethyl 3-iodobenzoic acid using oxidizing agents like potassium permanganate (KMnO4).
Scientific Research Applications
Ethyl 3-Iodobenzoate-13C6 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 3-Iodobenzoate-13C6 involves its reactivity as a halogenated aromatic ester. The iodine atom in the compound can undergo substitution reactions, making it a versatile intermediate in organic synthesis . The carbon-13 labeling allows for detailed studies of reaction mechanisms and molecular interactions using NMR spectroscopy .
Comparison with Similar Compounds
Ethyl 3-Iodobenzoate-13C6 can be compared with other similar compounds, such as:
Ethyl 4-Iodobenzoate: Similar in structure but with the iodine atom at the para position, leading to different reactivity and applications.
Methyl 2-Iodobenzoate: Another halogenated aromatic ester with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
3-Iodobenzoic Acid: The carboxylic acid analog of this compound, used in different synthetic applications.
This compound is unique due to its isotopic labeling with carbon-13, which enhances its utility in NMR spectroscopy and other analytical techniques .
Q & A
Q. How can researchers address limitations in detecting low-abundance <sup>13</sup>C isotopologues in complex matrices?
- Methodological Answer : Optimize instrument sensitivity (e.g., reduce noise via ion mobility MS) and employ enrichment techniques like solid-phase extraction. Acknowledge detection thresholds in error analysis and propose orthogonal validation methods (e.g., radiometric tracing with <sup>14</sup>C in parallel studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
